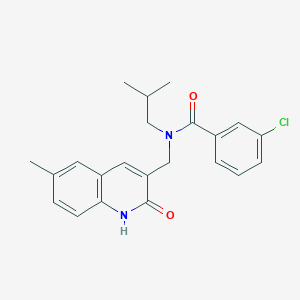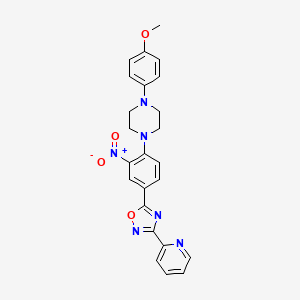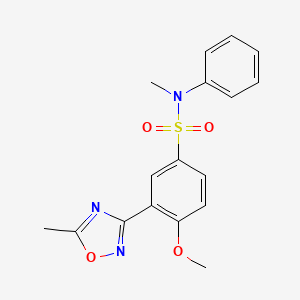
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide, also known as 3MBQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. For instance, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer progression. Additionally, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide inhibits the activity of β-secretase, which is an enzyme that cleaves amyloid precursor protein and leads to the formation of amyloid plaques in Alzheimer's disease. Moreover, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide activates the Nrf2-ARE pathway, which is involved in the protection of dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been found to modulate various biochemical and physiological processes in cells and tissues. For instance, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. Additionally, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide inhibits the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), which are involved in the pathogenesis of various diseases. Moreover, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is its broad spectrum of therapeutic applications. Moreover, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide exhibits low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide. Moreover, further studies are needed to elucidate the molecular mechanisms of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide in disease progression. Additionally, the development of novel formulations and drug delivery systems can enhance the bioavailability and efficacy of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide. Furthermore, the evaluation of the pharmacokinetics and pharmacodynamics of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide in animal models and clinical trials can provide valuable insights into its safety and efficacy in humans.
Conclusion:
In conclusion, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide is a chemical compound that has shown promising therapeutic applications in various diseases. The synthesis method of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)amine in the presence of a base. The mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. Moreover, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide modulates various biochemical and physiological processes in cells and tissues. Although N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide exhibits several advantages, it also has some limitations that need to be addressed. Finally, there are several future directions for the research and development of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide that can enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)amine in the presence of a base such as triethylamine. This reaction yields N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide as a white solid with a melting point of 138-140°C.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide exhibits anticancer activity by inducing apoptosis and inhibiting the growth of cancer cells. Moreover, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been found to prevent the formation of amyloid plaques and neurofibrillary tangles, which are characteristic features of Alzheimer's disease. Additionally, N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-3-methylbenzamide has been shown to protect dopaminergic neurons from degeneration, which is a hallmark of Parkinson's disease.
Propiedades
IUPAC Name |
N-tert-butyl-3-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15-8-7-10-17(12-15)21(26)24(22(2,3)4)14-18-13-16-9-5-6-11-19(16)23-20(18)25/h5-13H,14H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVOIEWWZILNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dimethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710256.png)




![ethyl 4-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7710290.png)







